molecular formula C12H12ClN B462016 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 32570-14-2

1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B462016
CAS No.: 32570-14-2
M. Wt: 205.68g/mol
InChI Key: BIBIJBWTHPHLNZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole is a versatile nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery research. The pyrrole scaffold is a privileged structure in pharmaceuticals, found in a number of marketed drugs and natural products . Its 3-carboxylic acid derivative has been identified as a potent inhibitor of Notum, a carboxylesterase that functions as a negative regulator of Wnt signaling pathways . In a published study, this related compound was shown to bind effectively in the enzyme's palmitoleate pocket, demonstrating how the this compound structure can serve as a critical core for developing enzyme inhibitors . Furthermore, pyrrole derivatives are extensively investigated for their diverse biological activities, including as potential antitumor and antibacterial agents, making them valuable scaffolds for synthesizing novel bioactive molecules . This compound is intended for research purposes only, specifically for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBIJBWTHPHLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266132
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
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Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32570-14-2
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32570-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Informatic Analysis of 1 3 Chlorophenyl 2,5 Dimethyl 1h Pyrrole

Strategic Approaches to the Synthesis of the 1H-Pyrrole Core

The construction of the 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole core can be achieved through several established and modern synthetic routes. These methods primarily involve the formation of the pyrrole (B145914) ring through the condensation of appropriate precursors.

Classical and Contemporary Pyrrole Annulation Reactions Relevant to this compound Precursors

The classical approaches to pyrrole synthesis, developed over a century ago, remain highly relevant for the preparation of N-substituted pyrroles. These methods typically involve the reaction of a 1,4-dicarbonyl compound with a primary amine.

The Paal-Knorr synthesis is the most direct and widely employed method for the preparation of 1-substituted-2,5-dimethylpyrroles. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, which for the target molecule is 3-chloroaniline (B41212). organic-chemistry.orgwikipedia.org The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

The reaction can be conducted under various conditions, often with acid catalysis to facilitate the dehydration steps. organic-chemistry.org Brønsted acids like hydrochloric acid or acetic acid are commonly used. organic-chemistry.orgchemistry-online.com For instance, a general microscale procedure for a similar compound, 2,5-dimethyl-1-phenylpyrrole (B1583750), involves refluxing a mixture of aniline (B41778) and hexane-2,5-dione in methanol (B129727) with a catalytic amount of concentrated hydrochloric acid. chemistry-online.com

Modern variations of the Paal-Knorr synthesis focus on milder and more environmentally benign conditions. These include the use of organocatalysts such as vitamin B1 or saccharin, which can promote the reaction at room temperature. nih.gov Furthermore, microwave-assisted Paal-Knorr synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in shorter reaction times. organic-chemistry.org

A range of catalysts and conditions have been reported for the Paal-Knorr synthesis of N-aryl pyrroles, as summarized in the table below.

Catalyst/ConditionsReactantsSolventTemperatureYield
HCl (conc.)Aniline, Hexane-2,5-dioneMethanolReflux~52%
Vitamin B1Substituted anilines, Hexane-2,5-dioneEthanol (B145695)Room Temp.25-94%
SaccharinAromatic hydrazides, Hexane-2,5-dioneMethanolRoom Temp.Good to Excellent
Choline chloride/ureaAmines, 1,4-diones-80 °C56-99%
Squaric acidAromatic amines, Hexane-2,5-dioneWater60 °C40-95%
High Hydrostatic PressureSubstituted anilines, Hexane-2,5-dioneSolvent-free--

This table presents a summary of conditions for the synthesis of various N-aryl pyrroles based on available literature. Specific yields for this compound may vary.

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of an α-halo ketone with a β-ketoester and ammonia (B1221849) or a primary amine. While versatile, its application to the synthesis of this compound would require a multi-step process and is generally less direct than the Paal-Knorr approach for this specific substitution pattern. The Hantzsch synthesis is more commonly employed for the preparation of pyrroles with different substitution patterns.

The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound containing an active methylene (B1212753) group. Similar to the Hantzsch synthesis, the Knorr synthesis is a powerful tool for creating a variety of substituted pyrroles. However, for the specific target of this compound, the Paal-Knorr synthesis offers a more straightforward and convergent route starting from readily available precursors.

Transition Metal-Catalyzed Cyclization Strategies for Pyrrole Formation

In addition to classical methods, modern organic synthesis has seen the development of transition metal-catalyzed reactions for the formation of heterocyclic rings.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While direct palladium-catalyzed cyclization of 3-chloroaniline and hexane-2,5-dione to form the target pyrrole is not a commonly reported method, palladium catalysis is extensively used in the synthesis of more complex pyrrole-containing structures and in the atroposelective synthesis of N-arylpyrroles. nih.gov These advanced methods often involve the coupling of different precursors than those used in the Paal-Knorr reaction.

Chemo-Informatic Analysis

PropertyPredicted Value
XlogP3.3
Monoisotopic Mass249.05565 Da
Predicted Collision Cross Section (CCS) values (Ų) per adduct
[M+H]+152.7
[M+Na]+163.7
[M-H]-157.9

Data for this compound-3-carboxylic acid, a related compound. uni.lu

Copper-Catalyzed Processes

While the classic Paal-Knorr synthesis often relies on acid catalysis, modern organic synthesis has increasingly turned to transition metals to mediate the formation of carbon-nitrogen bonds. Copper, being an inexpensive and abundant metal, is a particularly attractive catalyst for such transformations. Copper-catalyzed processes for pyrrole synthesis, though not as ubiquitously documented as for other heterocycles, represent an emerging area of interest.

Copper catalysts can facilitate domino reactions, where a sequence of intramolecular and intermolecular reactions occurs in a single pot to build complex molecular architectures. For instance, copper(II) trifluoroacetate (B77799) has been shown to catalyze the domino cyclization of anilines with cyclobutanone (B123998) oxime ethers to produce tetrahydroquinolines. beilstein-journals.org Such processes involve the formation of key intermediates like enamines followed by intramolecular cyclization. beilstein-journals.org Other copper-catalyzed reactions have been developed for the synthesis of quinindoline derivatives through dual cyclization, where a copper catalyst promotes a key C-N coupling step. nih.gov Although a direct copper-catalyzed Paal-Knorr type reaction for the synthesis of this compound from hexane-2,5-dione and 3-chloroaniline is not extensively reported, the underlying principles of copper-catalyzed C-N bond formation are highly relevant. These methods often tolerate a wide variety of substituents on the aniline ring, including halogens. beilstein-journals.orgnih.gov The development of a specific copper-catalyzed protocol could offer advantages in terms of milder reaction conditions and improved yields compared to traditional acid-catalyzed methods.

Multicomponent Reaction (MCR) Approaches to Functionalized Pyrroles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are a cornerstone of modern synthetic efficiency and green chemistry. bohrium.com They offer a powerful strategy for the rapid generation of molecular diversity and the construction of complex heterocyclic systems like pyrroles. bohrium.comorientjchem.org

Several MCR strategies are applicable to the synthesis of the pyrrole core. bohrium.com These can involve the one-pot combination of amines, 1,3-dicarbonyl compounds, and aldehydes, or the use of nitroalkenes or isonitriles as key building blocks. bohrium.com For example, a four-component reaction of a primary amine, a 1,4-diketone (or a precursor), and other reagents could potentially assemble a highly substituted pyrrole ring in a single step. One reported MCR involves the reaction of phenylglyoxal (B86788) monohydrate, N,N-dimethylbarbituric acid, a 1,3-dicarbonyl, and an amine in refluxing ethanol to yield pentasubstituted pyrrole derivatives. orientjchem.org While not directly producing the target compound, this illustrates the principle of assembling the pyrrole ring from multiple fragments. The key advantage of MCRs is their atom economy and the ability to create complex structures from simple, readily available starting materials, making them an attractive, albeit less direct, alternative to classical condensation methods for accessing functionalized pyrroles.

Targeted Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Paal-Knorr synthesis. wikipedia.orgsemanticscholar.org This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a reliable and efficient route to N-substituted pyrroles. rgmcet.edu.inalfa-chemistry.com

In the specific case of this compound, the synthesis is achieved by reacting hexane-2,5-dione with 3-chloroaniline. wikipedia.orgalfa-chemistry.com The reaction mechanism proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the ketone's carbonyl groups. wikipedia.orgorganic-chemistry.org This is followed by a second intramolecular attack of the amine onto the remaining carbonyl group, leading to a dihydroxy-pyrrolidine intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring. wikipedia.org This method is versatile and accommodates a wide range of primary amines, including aromatic amines with electron-withdrawing substituents like the chloro group. alfa-chemistry.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the Paal-Knorr synthesis can be significantly influenced by the choice of catalyst, solvent, and temperature. While the reaction can proceed under neutral conditions, it is often accelerated by an acid catalyst. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

A variety of catalysts have been developed to improve yields and shorten reaction times under milder conditions. These include Brønsted acids like formic acid and solid-supported acids such as silica (B1680970) sulfuric acid (SiO₂-OSO₃H) or tungstate (B81510) sulfuric acid. rgmcet.edu.inresearchgate.net Lewis acids like zirconium oxychloride (ZrOCl₂·8H₂O) have also been used effectively. rgmcet.edu.in The reaction can be performed in various solvents, with studies showing good yields in water, which acts as an environmentally benign medium. researchgate.net Furthermore, solvent-free conditions, particularly when the amine is a liquid or when using a solid-supported catalyst, have proven to be highly efficient, often leading to high yields in very short reaction times at room temperature. rgmcet.edu.inresearchgate.net Microwave irradiation has also been employed to accelerate the reaction. nih.gov The optimal conditions often involve balancing reactivity with the stability of the starting materials and products.

Below is a table summarizing various conditions reported for Paal-Knorr synthesis of N-aryl pyrroles, which can be adapted for the synthesis of this compound.

CatalystSolventTemperatureTypical YieldReference
Formic AcidSolvent-freeRoom TemperatureGood to Excellent researchgate.net
Silica Sulfuric AcidSolvent-freeRoom Temperature~98% rgmcet.edu.in
None (in water)WaterRefluxGood to Excellent researchgate.net
ZrOCl₂·8H₂OSolvent-freeRoom TemperatureExcellent rgmcet.edu.in
MIL-53(Al)Solvent-free (sonication)Not specified~96% rsc.org
SaccharinMethanolRoom TemperatureGood rgmcet.edu.in

Exploration of Alternative Precursors and Reagents

The primary limitation of the Paal-Knorr synthesis can be the availability or stability of the required 1,4-diketone. wikipedia.org To overcome this, synthetic equivalents or alternative precursors for hexane-2,5-dione can be utilized. A common and effective alternative is 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.org This cyclic acetal (B89532) can be hydrolyzed in situ under acidic conditions to generate the necessary 1,4-dicarbonyl structure, which then reacts with the amine. An operationally simple method involves reacting 2,5-dimethoxytetrahydrofuran with various amines in water, catalyzed by iron(III) chloride, to give N-substituted pyrroles in good yields under mild conditions. organic-chemistry.org

Derivatization and Structural Modification of this compound

Further functionalization of the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, while the chlorophenyl group offers sites for cross-coupling reactions.

Regioselective Functionalization of the Pyrrole Ring

The pyrrole ring in this compound has two available positions for substitution: C3 and C4. Due to the presence of the methyl groups at the C2 and C5 positions, the electronic and steric environment of the pyrrole ring is well-defined. Electrophilic aromatic substitution is the most common pathway for functionalizing such electron-rich heterocycles.

Halogenation: Regioselective halogenation can be achieved using various reagents. N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine onto the pyrrole ring. organic-chemistry.org The reaction can be performed in solvents like hexafluoroisopropanol (HFIP), which can enhance the reactivity of the halogenating agent and promote mild, regioselective substitution. organic-chemistry.orgresearchgate.net For 1-aryl-2,5-dimethylpyrroles, electrophilic attack is expected to occur at the C3 and C4 positions.

Acylation: Friedel-Crafts acylation is a standard method to introduce acyl groups onto aromatic rings. This can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. Such reactions would be expected to substitute at the C3 position of the this compound core, leading to the corresponding 3-acylpyrrole derivative. organic-chemistry.org

Formylation: The introduction of a formyl group (an aldehyde) can be accomplished through methods like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reaction is a classic method for formylating electron-rich heterocycles and would be expected to yield this compound-3-carbaldehyde. google.com

The ability to regioselectively functionalize the pyrrole ring opens up pathways to a wide array of derivatives, allowing for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. nih.gov

Chemical Transformations of the Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring of this compound offers a versatile handle for a range of chemical transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse functionalities, thereby expanding the chemical space accessible from this core structure.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. researchgate.netresearchgate.net In the context of this compound, the chloro substituent can be coupled with various boronic acids or their esters to introduce new aryl or alkyl groups. While direct coupling of aryl chlorides can be challenging compared to bromides or iodides, the use of specialized palladium catalysts and ligands has enabled efficient transformations. organic-chemistry.org For instance, the coupling of a protected bromo-pyrrole with arylboronic acids has been demonstrated to proceed smoothly, suggesting a similar reactivity for the analogous chlorophenyl derivative under optimized conditions. nih.gov A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or DME. mdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction allows for the conversion of the chloro group on the phenyl ring into an amino group by reaction with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This transformation is valuable for the synthesis of aniline derivatives, which are common substructures in many biologically active molecules. The choice of phosphine (B1218219) ligands is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net

The following table illustrates potential transformations of the chlorophenyl moiety:

TransformationReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseBiaryl or Alkyl-aryl derivative
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, BaseN-Aryl amine derivative

Introduction of Diverse Substituents at the Dimethyl Positions

The 2,5-dimethyl groups on the pyrrole ring are also amenable to functionalization, primarily through oxidation reactions. These transformations can introduce new functional groups, which can then be used for further derivatization.

Oxidation of Methyl Groups: The methyl groups can be oxidized to introduce formyl or carboxyl groups. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2-iodoxybenzoic acid (IBX) can be employed for the regioselective oxidation of benzylic-like positions. researchgate.net For instance, treatment of N-aryl-2,5-dimethylpyrroles with CAN has been shown to yield the corresponding alcohols, which can be further oxidized to aldehydes or carboxylic acids. The oxidation of one or both methyl groups provides access to a new set of derivatives with altered electronic and steric properties.

The following table summarizes potential functionalizations of the dimethyl positions:

TransformationReagents and ConditionsProduct Type
Oxidation to AlcoholCeric Ammonium Nitrate (CAN)Hydroxymethyl derivative
Oxidation to Aldehyde2-Iodoxybenzoic Acid (IBX)Formyl derivative
Oxidation to Carboxylic AcidStronger oxidizing agents (e.g., KMnO₄)Carboxylic acid derivative

Chemo-Informatic Analysis of Pyrrole Libraries Including this compound

Chemo-informatic tools are invaluable for analyzing large libraries of chemical compounds to assess their diversity, predict their properties, and guide the design of new molecules with desired activities.

Structural Diversity Assessment of Related Pyrrole Derivatives

The structural diversity of a library of pyrrole derivatives, including analogs of this compound, can be evaluated using various computational methods. organic-chemistry.orgnih.gov This analysis helps in understanding the coverage of the chemical space and identifying unique structural motifs. Key parameters for this assessment include:

Physicochemical Properties: Calculation of properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These properties are crucial for predicting drug-likeness and pharmacokinetic profiles.

Molecular Fingerprints: Generation of 2D or 3D fingerprints that encode the structural features of each molecule. These fingerprints can be used to calculate similarity or dissimilarity matrices to quantify the diversity of the library.

Scaffold Analysis: Identification of the core ring systems and their substitution patterns. This helps in classifying the compounds into different structural families and identifying novel scaffolds. organic-chemistry.org

A hypothetical diversity analysis of a library of N-aryl-2,5-dimethylpyrroles could be represented as follows:

Compound IDN-Aryl SubstituentMolecular WeightCalculated logP
PYR-0013-chlorophenyl219.694.2
PYR-0024-fluorophenyl203.243.8
PYR-0033,4-dichlorophenyl254.144.9
PYR-0044-methoxyphenyl215.283.7
PYR-0053-aminophenyl200.273.1

Synthetic Route Comparison and Efficiency Metrics

Chemo-informatic approaches can also be used to compare different synthetic routes for the preparation of a target compound or a library of analogs. Efficiency metrics can be calculated to evaluate the "greenness" and practicality of a synthetic pathway.

Key Metrics for Route Comparison:

Atom Economy: A measure of how many atoms from the starting materials are incorporated into the final product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (including solvents, reagents, and process water) to the mass of the final product.

For the synthesis of this compound, the Paal-Knorr synthesis is a highly efficient one-step process. A comparison with a hypothetical multi-step route is illustrated below:

MetricPaal-Knorr SynthesisHypothetical Multi-step Route
Number of Steps14
Overall YieldHigh (typically >80%)Lower (product of individual step yields)
Atom EconomyHighGenerally lower
E-FactorLowHigher

This analysis highlights the efficiency and environmental benefits of the Paal-Knorr synthesis for accessing the this compound core structure.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 1 3 Chlorophenyl 2,5 Dimethyl 1h Pyrrole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual nuclei, their connectivity through chemical bonds, and their spatial relationships.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the spectrum is expected to show distinct signals for the pyrrole (B145914) ring protons, the methyl group protons, and the aromatic protons of the 3-chlorophenyl substituent.

The two methyl groups at the C-2 and C-5 positions of the pyrrole ring are chemically equivalent and are expected to appear as a sharp singlet. The two protons on the pyrrole ring at the C-3 and C-4 positions are also equivalent and should appear as a singlet. The protons on the 3-chlorophenyl ring are chemically distinct and will exhibit a more complex splitting pattern. Based on data for analogous compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine and 3-chloroaniline (B41212), the predicted chemical shifts and coupling constants are detailed in the table below chemicalbook.comspectrabase.commdpi.com.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.42t1HJ ≈ 2.0H-2'
~7.38t1HJ ≈ 8.1H-5'
~7.25ddd1HJ ≈ 8.1, 2.0, 1.0H-6'
~7.18ddd1HJ ≈ 8.1, 2.0, 1.0H-4'
~5.95s2H-H-3, H-4
~2.08s6H-2-CH₃, 5-CH₃

Note: 't' denotes triplet, 'ddd' denotes doublet of doublet of doublets, 's' denotes singlet. The assignments for the chlorophenyl ring are predictive and may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the multiplicity (CH₃, CH₂, CH, or quaternary C) of each carbon signal can be determined.

The spectrum is expected to show eight distinct signals corresponding to the twelve carbons in the molecule due to symmetry. The C-2/C-5 and C-3/C-4 carbons of the pyrrole ring, as well as the methyl carbons, are equivalent. The six carbons of the 3-chlorophenyl ring are all non-equivalent. The predicted chemical shifts, based on data from substituted N-aryl pyrroles and 3-chloroaniline, are presented below mdpi.comchegg.com.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~139.5CC-1'
~135.0CC-3'
~130.5CHC-5'
~129.8CC-2, C-5
~128.0CHC-2'
~126.5CHC-6'
~124.5CHC-4'
~107.0CHC-3, C-4
~13.2CH₃2-CH₃, 5-CH₃

Note: Assignments are based on analogous structures and established substituent effects.

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring (e.g., H-4' with H-5', and H-5' with H-6'). The singlets from the pyrrole ring and methyl groups would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the proton signal at ~5.95 ppm would correlate with the carbon signal at ~107.0 ppm, confirming the assignment of C-3/H-3 and C-4/H-4.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). This is a powerful tool for piecing together the molecular skeleton. Key expected HMBC correlations include:

A correlation from the methyl protons (~2.08 ppm) to the pyrrole carbons C-2/C-5 (~129.8 ppm) and C-3/C-4 (~107.0 ppm).

A correlation from the pyrrole protons H-3/H-4 (~5.95 ppm) to the pyrrole carbons C-2/C-5 and the methyl carbons (~13.2 ppm).

Crucially, a three-bond correlation from the ortho-protons of the phenyl ring (H-2' and H-6') to the C-2 and C-5 carbons of the pyrrole ring, respectively, would definitively establish the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the ortho-protons of the phenyl ring (H-2' and H-6') and the protons of the methyl groups at C-2 and C-5. This spatial proximity provides evidence for the conformation around the N-C(aryl) bond.

The rotation around the single bond connecting the nitrogen of the pyrrole and the ipso-carbon of the 3-chlorophenyl ring can be sterically hindered. This hindrance is caused by the interaction between the ortho-protons of the phenyl ring and the methyl groups on the pyrrole. Crystal structures of similar N-aryl-2,5-dimethylpyrroles show a significant dihedral angle between the planes of the two rings, indicating that a perpendicular conformation is favored to minimize steric strain researchgate.net.

This restricted rotation, or atropisomerism, can often be observed by variable-temperature (VT) NMR studies nih.govnih.govosti.gov. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed for the chemically equivalent protons (e.g., the two methyl groups). As the temperature is lowered, the rate of rotation decreases. If the rotational barrier is sufficiently high, the rotation may become slow enough on the NMR timescale to cause the signals for the symmetrically equivalent groups to broaden, and eventually decoalesce into separate signals for each distinct environment. Such studies would allow for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₂ClN. HRMS can confirm this composition with high confidence.

Calculated Monoisotopic Mass for C₁₂H₁₂³⁵ClN [M]+•: 205.0658

Calculated Monoisotopic Mass for C₁₂H₁₃³⁵ClN [M+H]⁺: 206.0737

Different ionization techniques can be used to generate ions for mass analysis, providing complementary information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation nih.govnih.gov. For this compound, ESI-HRMS would be expected to show a prominent ion peak at m/z 206.0737, confirming the molecular weight and elemental composition of the compound. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observed for this ion.

Electron Impact (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation. This fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information researchgate.netorgchemboulder.com. For this compound, the expected fragmentation pathways would include:

Formation of a stable molecular ion, [M]+•.

Loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for methylated pyrroles, to form the [M-15]⁺ ion.

Cleavage of the N-C(aryl) bond, leading to the formation of a chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111) and a 2,5-dimethylpyrrole radical, or a 2,5-dimethylpyrrolyl cation ([C₆H₈N]⁺, m/z 94) and a chlorophenyl radical.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (for ³⁵Cl)Predicted FormulaIdentity
205C₁₂H₁₂ClN[M]+• (Molecular Ion)
190C₁₁H₉ClN[M - CH₃]⁺
111C₆H₄Cl[C₆H₄Cl]⁺
94C₆H₈N[C₆H₈N]⁺

Isotopic Pattern Analysis for Elemental Composition Confirmation

Mass spectrometry provides a powerful tool for the confirmation of the elemental composition of a molecule through the analysis of its isotopic pattern. For chlorine-containing compounds like this compound, this technique is particularly revealing. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.orgulethbridge.ca This results in a characteristic isotopic signature in the mass spectrum.

For a molecule containing a single chlorine atom, the molecular ion region will exhibit two peaks: the molecular ion peak (M) corresponding to the molecule with the ³⁵Cl isotope, and an M+2 peak for the molecule containing the ³⁷Cl isotope. The relative intensity of these two peaks is expected to be approximately 3:1, reflecting the natural abundance of the chlorine isotopes. libretexts.org This distinctive pattern serves as a definitive confirmation of the presence of one chlorine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers profound insights into the molecular structure and bonding within a molecule. By probing the vibrational modes of the constituent atoms, these techniques allow for the identification of functional groups and can provide information about the molecule's conformation. nih.govmdpi.com

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its various functional groups. Although a specific spectrum for this compound is not available, the expected frequencies can be predicted based on known ranges for similar structural motifs. vscht.cz

The aromatic C-H stretching vibrations of the chlorophenyl ring are anticipated to appear in the region of 3100-3000 cm⁻¹. vscht.cz The C-H stretching vibrations of the methyl groups on the pyrrole ring would likely be observed just below 3000 cm⁻¹. The pyrrole ring itself has characteristic vibrational modes. For the parent 2,5-dimethylpyrrole, IR absorptions are well-documented. nist.govnih.govchemicalbook.comnist.gov The C=C stretching vibrations within both the pyrrole and phenyl rings typically give rise to bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-N stretching vibration of the N-aryl bond is also expected in the fingerprint region. The presence of the chlorine substituent on the phenyl ring would result in a C-Cl stretching vibration, typically observed in the lower frequency region of the spectrum.

Functional GroupExpected Vibrational ModeApproximate Frequency Range (cm⁻¹)
Aromatic C-H (chlorophenyl)Stretching3100 - 3000
Alkyl C-H (methyl)Stretching< 3000
Aromatic/Pyrrole C=CStretching1600 - 1400
C-N (Aryl-Pyrrole)StretchingFingerprint Region
C-ClStretchingLower Frequency Region

Conformational Insights from Vibrational Signatures

The vibrational spectra can also provide valuable information about the conformation of this compound, particularly concerning the dihedral angle between the pyrrole and chlorophenyl rings. This angle is a key determinant of the degree of π-conjugation between the two ring systems. Changes in this dihedral angle can influence the position and intensity of certain vibrational modes. iu.edu.sanih.gov

In N-arylpyrroles, steric hindrance between the ortho-substituents on the aryl ring and the substituents on the pyrrole ring can lead to a non-planar conformation. researchgate.netnih.gov For this compound, the chlorine atom is in the meta position, which may result in less steric hindrance compared to an ortho-substituted analogue. A detailed analysis of the vibrational spectra, often aided by computational calculations, could potentially elucidate the preferred conformation of the molecule in the solid state or in solution. iu.edu.sa

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system and the extent of conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the conjugated system formed by the pyrrole and chlorophenyl rings. The position of the absorption maximum (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific data for the title compound is not available, studies on related N-arylpyrrole derivatives can provide insights. researchgate.netnih.gov The degree of conjugation, which is influenced by the dihedral angle between the two rings, will significantly affect the λmax. A more planar conformation allows for greater orbital overlap and a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer wavelengths. The molar extinction coefficient (ε) is a measure of the probability of the electronic transition and is related to the intensity of the absorption band. For diketopyrrolopyrrole derivatives, which also feature a pyrrole core, molar extinction coefficients have been reported. nih.gov

Solvent Effects on Electronic Spectra

The electronic spectrum of this compound is likely to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. elsevierpure.comnih.govrsc.org The interaction of the solvent with the ground and excited states of the molecule can alter the energy of the electronic transition.

In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit a shift in their λmax. If the excited state is more polar than the ground state, a bathochromic shift is often observed in more polar solvents. Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic (blue) shift may occur. elsevierpure.comnih.gov The study of solvent effects on the UV-Vis spectrum can therefore provide information about the electronic nature of the excited state. For N-arylpyrrole systems, solvatochromic behavior has been observed and is dependent on the specific substitution pattern. nih.govelsevierpure.com

Solvent PropertyPotential Effect on λmaxUnderlying Principle
Increasing PolarityBathochromic or Hypsochromic ShiftDifferential stabilization of ground and excited states.
Hydrogen Bonding CapabilityShifts in λmaxSpecific solute-solvent interactions.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

While crystallographic data for this compound itself is not publicly available, the principles of its structural analysis can be thoroughly described by examining the established methodologies and the detailed crystal structures of its close analogues. Such comparative analysis allows for a robust understanding of the expected structural features of the target compound.

The prerequisite for any X-ray diffraction study is the availability of a high-quality single crystal, typically larger than 0.1 mm in all dimensions, with a well-ordered internal structure. wikipedia.org For organic molecules like substituted pyrroles, several common crystallization techniques are employed to achieve this.

Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture to form a near-saturated solution. The container is then loosely covered, often with perforated film, to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting slow and orderly crystal growth. The choice of solvent is critical; it should be one in which the compound has moderate solubility and a relatively low vapor pressure. For similar heterocyclic compounds, solvents like methanol (B129727), ethanol (B145695), or mixtures such as ethanol/water have been used successfully. iucr.org

Solvent Diffusion: This technique is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, where both solvents are miscible. A concentrated solution of the compound is prepared in the "good" solvent and placed in a small vial. This vial is then placed inside a larger, sealed container that holds a quantity of the "poor" solvent (the precipitant). mit.edu Vapors of the poor solvent slowly diffuse into the solution, gradually reducing the compound's solubility and inducing crystallization. Common solvent systems for this method include dichloromethane/pentane or toluene/hexane. mit.edu

Slow Cooling: In this method, the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool to room temperature very slowly. mit.edu Further cooling in a refrigerator or freezer can also be utilized. The gradual decrease in temperature reduces the solubility of the compound, leading to the formation of crystals. Insulating the container, for instance by placing it within a large Dewar flask, can control the cooling rate effectively.

For N-arylpyrrole derivatives, successful crystallization is often a matter of empirical screening of various solvents, concentrations, and methods. The presence of the chlorophenyl group may influence solubility parameters, necessitating trials with a range of solvents from polar to non-polar to find the optimal conditions for single crystal growth.

Once a suitable single crystal is obtained, its structure is determined through X-ray diffraction analysis. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern—a unique set of reflections with specific intensities and positions—is meticulously recorded. wikipedia.org

The process involves several key steps:

Data Collection: The crystal is exposed to X-rays, and a complete dataset of diffraction intensities is collected. For a representative analogue, dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate, data was collected using a Bruker APEX II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). researchgate.netmdpi.com

Structure Solution: The collected data are processed to yield the unit cell dimensions and space group. The initial atomic positions are then determined using computational methods. For small molecules, direct methods are highly effective and are implemented in software packages like SHELXT. researchgate.net This step solves the "phase problem" inherent in diffraction data. wikipedia.org

Structure Refinement: The initial structural model is refined against the experimental diffraction data. This is typically performed using a full-matrix least-squares procedure on F², a process carried out by programs such as SHELXL. researchgate.net During refinement, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by crystallographic R-factors, such as Rgt(F) and wRref(F²), with lower values indicating a better fit.

For illustrative purposes, the crystallographic data for the analogue dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate are presented below. mdpi.com

ParameterValue
Empirical FormulaC₂₂H₁₈ClNO₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.072(3)
b (Å)8.1970(16)
c (Å)17.021(3)
β (°)107.03(3)
Volume (ų)1874.2(6)
Z4

The refined crystal structure provides precise coordinates for each atom, allowing for a detailed analysis of the molecule's three-dimensional shape. Key parameters include bond lengths, bond angles, and torsion (dihedral) angles.

For this compound, the conformation would be primarily defined by the torsion angle between the plane of the pyrrole ring and the plane of the 3-chlorophenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the pyrrole ring, the two rings are not expected to be coplanar. In a related structure, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, the dihedral angle between the 4-chlorophenyl ring and the adjacent pyrazole (B372694) ring is a significant 71.22(10)°. researchgate.net A similar non-planar arrangement is expected for the title compound.

The internal geometry of the pyrrole and chlorophenyl rings is expected to conform to standard values, with C-C bond lengths in the aromatic rings being approximately 1.39 Å and C-N bonds in the pyrrole ring around 1.38 Å. The C-Cl bond length is typically observed near 1.74 Å. The table below presents representative bond geometries expected for the title compound, compiled from data on analogous structures.

ParameterDescriptionExpected Value
C-Cl Bond LengthDistance between Carbon and Chlorine on the phenyl ring~ 1.74 Å
N-C(phenyl) Bond LengthDistance between pyrrole Nitrogen and phenyl Carbon~ 1.44 Å
C-N-C(pyrrole) Bond AngleAngle within the pyrrole ring~ 108°
C(pyrrole)-N-C(phenyl) Bond AngleAngle connecting the two rings~ 125°
C-C-C-C Torsion AngleDihedral angle defining the twist between the rings40° - 75°

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a combination of non-covalent intermolecular interactions. These include classical hydrogen bonds, weaker C-H···O or C-H···N interactions, π-π stacking between aromatic rings, and van der Waals forces.

A powerful tool for visualizing and quantifying these interactions is Hirshfeld surface analysis . nih.gov This method maps the electron distribution of a molecule within the crystal to identify regions of close contact with neighboring molecules. The d_norm surface highlights intermolecular contacts shorter than the sum of van der Waals radii as red spots, indicating key interactions like hydrogen bonds. nih.gov

The percentage contributions of the most significant intermolecular contacts for the analogue are summarized in the table below. mdpi.com

Contact TypeContribution to Hirshfeld Surface (%)
H···H44.8
O···H / H···O19.1
C···H / H···C17.1
Cl···H / H···Cl10.6
C···C6.1

This quantitative analysis demonstrates that even in the absence of strong hydrogen bonds, a complex network of weaker interactions collectively stabilizes the crystal structure. A similar distribution, dominated by H···H, C···H, and Cl···H contacts, would be anticipated for this compound.

Theoretical and Computational Chemistry Studies on 1 3 Chlorophenyl 2,5 Dimethyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its vibrational modes. The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy state. For this compound, a key structural parameter would be the dihedral angle between the pyrrole (B145914) and the 3-chlorophenyl rings, which dictates the degree of conjugation between the two aromatic systems. A computational study on the related 2,5-dimethyl-1-phenylpyrrole (B1583750) has explored these torsional potentials. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of infrared (IR) absorption bands, which correspond to the stretching and bending of chemical bonds. This theoretical spectrum can be compared with experimental IR data to confirm the molecule's structure. For instance, characteristic vibrational modes would include C-H, C-N, and C-Cl stretching, as well as the ring vibrations of the pyrrole and phenyl moieties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO would likely be localized on the electron-rich pyrrole ring, while the LUMO might be distributed over the chlorophenyl ring. The specific energies and the gap would be influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the dimethylpyrrole group. DFT studies on other pyrrole derivatives have effectively used FMO analysis to understand their electronic transitions. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is unavailable.

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution and Reactivity Sites

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. This map is invaluable for predicting how the molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, the EPS map would likely show a region of negative electrostatic potential (typically colored red) around the nitrogen atom of the pyrrole ring and the chlorine atom, indicating these are areas rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, indicating electron-poor areas.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic parameters. As mentioned, IR frequencies can be calculated and compared to experimental data. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical shifts, when compared to experimental NMR spectra, are a powerful tool for structure elucidation and confirmation. For this compound, calculations would predict the chemical shifts for the protons and carbons of the pyrrole and chlorophenyl rings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Conformational Landscape Exploration in Various Solvent Environments

MD simulations can explore the conformational landscape of a molecule, identifying the different shapes it can adopt and the energy barriers between them. For this compound, a key aspect to investigate would be the rotation around the C-N bond connecting the phenyl and pyrrole rings.

Furthermore, these simulations can be performed in different solvent environments to understand how the surrounding medium affects the molecule's conformation and dynamics. For example, the conformational preferences in a polar solvent like water might differ from those in a nonpolar solvent like hexane. This information is crucial for understanding the molecule's behavior in various chemical and biological contexts. Computational studies on other flexible molecules have demonstrated the utility of MD simulations in different solvents. mdpi.com

Rotational Isomerism and Tautomerism Studies

Rotational Isomerism:

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bond connecting the chlorophenyl and pyrrole rings. This rotation gives rise to different rotational isomers, or conformers, which can have distinct energy levels and properties. The presence of methyl groups at the 2 and 5 positions of the pyrrole ring, as well as the chlorine atom at the meta position of the phenyl ring, introduces steric and electronic effects that influence the rotational barrier.

The relative stability of different conformers is determined by the balance of these steric repulsions and electronic interactions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation around the C-N bond. This would allow for the identification of the minimum energy conformations and the transition states separating them, thereby quantifying the rotational energy barriers. Such studies on related N-aryl pyrroles have shown that the planar or near-planar conformations are often the most stable. researchgate.net

Tautomerism:

For this compound, tautomerism is not considered a significant phenomenon. The pyrrole ring is an aromatic system, and any tautomeric shift would disrupt this aromaticity, leading to a much less stable structure. The presence of methyl groups at the 2 and 5 positions further stabilizes the 1H-pyrrole form. Therefore, computational studies would be expected to confirm the overwhelming energetic preference for the N-substituted pyrrole structure over any potential tautomers.

Docking Studies and Molecular Modeling for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes with Potential Biological Targets (e.g., enzymes, receptors)

While specific docking studies for this compound are not extensively documented, research on structurally similar compounds provides a strong basis for hypothesis generation. For example, a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which feature the same 2,5-dimethyl-1-phenylpyrrole core, has shown potent inhibitory activity against enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). mdpi.com

In these studies, the 2,5-dimethyl-1-phenylpyrrole moiety typically occupies a hydrophobic pocket within the enzyme's active site. The phenyl ring, in this case, the 3-chlorophenyl group, would likely be involved in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. Docking simulations of analogues have shown that the orientation of the substituted phenyl ring is crucial for achieving high binding affinity. mdpi.com For instance, in the active site of DHFR, the pyrrole ring can form hydrophobic interactions with amino acid residues, while the substituted phenyl ring can extend into a deeper hydrophobic pocket. mdpi.com

Potential biological targets for this compound and its analogues could include protein kinases, which are often targeted in cancer therapy. Docking studies of other pyrrole derivatives have shown that they can act as ATP-competitive inhibitors of kinases like EGFR and CDK2. nih.gov In such a scenario, the pyrrole core could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Analysis of Non-Covalent Interactions in Binding Sites

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, these would include:

Hydrophobic Interactions: The dimethylpyrrole and the chlorophenyl groups are both hydrophobic and would favorably interact with nonpolar residues in the binding pocket of a target protein.

π-π Stacking: The aromatic pyrrole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. Halogen bonding is increasingly recognized as an important interaction in drug design. researchgate.net

C-H···π Interactions: The C-H bonds of the methyl groups or the phenyl ring can interact with the π-system of aromatic residues in the binding site.

Molecular dynamics (MD) simulations can complement docking studies by providing a dynamic picture of these interactions over time, offering insights into the stability of the binding mode and the role of individual interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Analogues

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Calculation of Molecular Descriptors (Topological, Electronic, Steric)

To build a QSAR or QSPR model, a set of molecular descriptors that encode the structural features of the molecules is required. For analogues of this compound, these descriptors can be categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. They can be calculated using quantum chemical methods and include:

Partial Atomic Charges: Describe the charge distribution within the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons, respectively, and are often correlated with reactivity and biological activity.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. Examples include:

Molecular Volume and Surface Area: Describe the bulk of the molecule.

Sterimol Parameters: Quantify the steric bulk of substituents.

A comprehensive set of these descriptors would be calculated for a series of analogues of this compound to be used in developing predictive models.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor Category Example Descriptors Description
Topological Molecular Connectivity Index (χ) Describes the degree of branching in a molecule.
Wiener Index (W) Represents the sum of distances between all pairs of atoms.
Electronic Dipole Moment (µ) A measure of the net molecular polarity.
HOMO Energy (EHOMO) Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) Energy of the lowest unoccupied molecular orbital.
Steric Molar Refractivity (MR) Relates to the volume of the molecule and its polarizability.

Development of Predictive Models for in vitro Biological Activity (e.g., target binding affinity, enzyme inhibition)

Once the molecular descriptors and biological activity data (e.g., IC50 values for enzyme inhibition) are available for a series of analogues, statistical methods can be used to develop a predictive QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method finds a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and they are correlated.

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to build more complex, non-linear QSAR models. nih.gov

A robust QSAR model should be validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). ljmu.ac.uk A validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogues of this compound. This allows for the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process. For example, QSAR models have been successfully developed to predict the toxicity and inhibitory activity of various classes of chemical compounds. nih.gov

For instance, a QSAR study on a series of pyrrole derivatives could reveal that the inhibitory activity against a particular enzyme is positively correlated with the hydrophobicity of the N-aryl substituent and negatively correlated with its steric bulk. Such a model would suggest that synthesizing analogues with more hydrophobic and less bulky substituents on the phenyl ring could lead to more potent inhibitors.

Identification of Key Structural Features Influencing Activity Profiles

Computational and theoretical chemistry provides a powerful lens for understanding how the three-dimensional structure and electronic properties of a molecule like this compound can influence its biological activity. While specific, in-depth computational studies exclusively focused on this particular molecule are not widely available in public scientific literature, we can infer the influence of its key structural features by examining research on analogous compounds. These studies on related N-phenylpyrrole derivatives and other substituted aromatic systems allow for a discussion of the likely roles of the primary structural components: the 2,5-dimethyl-1H-pyrrole core, the 1-phenyl substituent, and the chloro group at the 3-position of the phenyl ring.

The biological activity of N-phenylpyrrole derivatives is often dictated by a combination of steric, electronic, and lipophilic factors. Quantitative Structure-Activity Relationship (QSAR) studies on similar classes of compounds consistently highlight the importance of these parameters in modulating interactions with biological targets.

The 3-Chloro Substituent: The chlorine atom at the meta-position of the phenyl ring has a profound impact on the molecule's properties. Its effects can be broken down into electronic and steric contributions.

Electronic Effects: Chlorine is an electronegative atom, and its presence on the phenyl ring withdraws electron density. This influences the molecular electrostatic potential (MEP), which is a key factor in non-covalent interactions that are vital for a molecule's binding to a biological target. The position of the chlorine atom is also critical. Studies on substituted anilines, which share the substituted phenylamine feature, indicate that the position of a substituent significantly alters the electronic landscape of the entire molecule. For instance, the calculated HOMO-LUMO energy gap, a measure of chemical reactivity, is sensitive to the nature and position of substituents on the phenyl ring.

The interplay of these structural features—the decorated pyrrole core, the conformational flexibility of the phenyl ring, and the electronic and steric influence of the chloro-substituent—collectively defines the activity profile of this compound.

Interactive Data Table: Inferred Physicochemical Properties

A detailed computational analysis for this compound is not available in the searched literature. The following table presents data for structurally related compounds to infer the properties of the target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Note
This compoundNot availableC12H12ClN205.68Target Compound
2,5-Dimethyl-1-phenylpyrrole83-24-9C12H13N171.24Unsubstituted analog for comparison. nist.govnih.govscbt.com
3-Chloroaniline (B41212)108-42-9C6H6ClN127.57Represents the substituted phenylamine fragment. nih.govsigmaaldrich.com

Interactive Data Table: Inferred Steric and Electronic Parameters

Specific computational parameters for this compound are not present in the searched literature. The data below is for related substituents and molecular fragments to provide context.

Parameter TypeParameterValueContext/Note
StericTaft's Steric Parameter (Es)-This parameter quantifies the steric effect of a substituent. It is generally understood that steric bulk can influence binding affinity. ubaya.ac.id
StericVerloop Steric Parameters (L, B1, B5)-These parameters describe the length and width of a substituent and are used in QSAR studies to model steric interactions. nih.gov
ElectronicHammett Constant (σ)0.37For a meta-chloro substituent. This positive value indicates its electron-withdrawing nature.
ElectronicHOMO-LUMO GapNot availableThis value indicates the chemical reactivity and stability of a molecule. It is influenced by substituents.
LipophilicityClogPNot availableThis calculated value predicts the lipophilicity of a molecule, which affects its ability to cross cell membranes.

Investigation of Biological Activity and Molecular Mechanisms of 1 3 Chlorophenyl 2,5 Dimethyl 1h Pyrrole

In Vitro Biochemical and Cellular Assays for Target Identification

No published data exists for 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole in this category.

Enzyme Inhibition Assays and Determination of IC50/Ki Values

There are no available studies reporting the IC50 or Ki values of this compound against any enzyme.

Receptor Binding Assays (e.g., competitive binding, radioligand displacement)

Information regarding the receptor binding profile of this compound is not available in the current scientific literature.

Cell-Based Assays for Specific Biological Pathway Modulation (e.g., reporter gene assays, cellular protein expression)

No cell-based assay results have been reported for this compound.

Mechanistic Studies on Cellular Processes (e.g., cell cycle progression, apoptosis induction mechanisms, cellular uptake studies)

There are no mechanistic studies available that describe the effects of this compound on cellular processes.

Elucidation of the Molecular Mechanism of Action of this compound

Without initial biological activity data, the molecular mechanism of action for this compound has not been investigated.

Identification of Primary Molecular Targets and Off-Targets

No primary molecular targets or off-targets for this compound have been identified.

Analysis of Downstream Signaling Pathways and Cellular Responses

While specific studies detailing the downstream signaling pathways modulated by this compound are not extensively documented, the broader class of pyrrole (B145914) derivatives is known to exert biological effects by influencing key cellular cascades. Pyrrole derivatives can modulate protein-protein interactions and selectively inhibit specific kinases, which are pivotal enzymes in signaling pathways. scbt.com The unique structure of these compounds often facilitates the formation of stable complexes with target proteins, thereby altering their function and downstream signaling. scbt.com

The cellular responses to compounds structurally related to the components of this compound can offer mechanistic insights. For instance, metabolites of aromatic amines, such as dimethylaniline, have been shown to induce cellular responses primarily through the generation of reactive oxygen species (ROS). nih.gov This ROS production can lead to cytotoxicity and trigger apoptosis, a form of programmed cell death, mediated by pathways involving caspase-3 activation. nih.gov Such studies suggest that a potential cellular response to certain pyrrole derivatives could involve the induction of oxidative stress and subsequent activation of cell death pathways.

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Mechanistic Insights

The biological activity of pyrrole-based compounds is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies on analogous compounds help elucidate the role of each substituent in defining the molecule's interaction with biological targets. nih.gov

The 1-aryl substituent is a key determinant of the pharmacological profile of N-substituted pyrroles. mdpi.com The 3-chlorophenyl group in the title compound has several features that impact its biological activity. The presence and position of the chlorine atom on the phenyl ring are particularly important. In studies of related heterocyclic structures, the chlorine atom has been shown to influence the molecule's orientation within a binding site. For example, in certain pyrrolo[3,4-c]pyrrole (B14788784) derivatives, a chlorine atom on the attached benzene (B151609) ring causes it to align perpendicularly to the core heterocyclic structure, a crucial factor for its biological action. nih.gov The electronegativity of the chlorine atom also creates a dipole moment and can participate in specific interactions, such as halogen bonding, with the target protein, thereby influencing binding affinity and activity. The "meta" position (position 3) of the chlorine atom dictates its spatial orientation relative to the rest of the molecule, which is a critical factor for precise interaction with a biological target.

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for this compound Based on Analogous Compounds

Molecular FeatureSubstituentLikely Contribution to Biological ActivityReference
Pyrrole Ring 2,5-Dimethyl GroupsIncreases lipophilicity, influences molecular conformation, and enhances membrane permeability. scbt.com
N-Aryl Group 3-ChlorophenylKey determinant of pharmacological profile. Chlorine atom affects binding orientation and electronic interactions. nih.govmdpi.com
Aryl Substituent Chlorine at position 3Creates specific electronic and steric properties that influence target binding affinity and selectivity. nih.gov

Preclinical In Vivo Pharmacological Studies in Mechanistic Animal Models

Specific pharmacokinetic (PK) data for this compound are not available in the reviewed literature. However, the general process for characterizing the PK profile of novel small molecules has been well-established through studies of other compounds, including different heterocyclic agents. nih.govnih.gov

Such studies are typically conducted in preclinical animal species like rats, dogs, and monkeys to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. nih.gov

Absorption: Following oral administration, the bioavailability of small molecules can range from low to high. For example, a novel p38α inhibitor showed moderate to high bioavailability (30-87%) in rats, dogs, and monkeys, which was consistent with its in vitro permeability profile. nih.gov

Distribution: The volume of distribution (Vd) indicates how extensively a compound distributes into body tissues. Low Vd values (e.g., 0.4-1.3 L/kg) suggest that the compound primarily remains in the systemic circulation, whereas higher values indicate broader tissue distribution. nih.gov

Metabolism: The primary route of clearance for many xenobiotics is through metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Common metabolic transformations include oxidation, such as hydroxylation, of alkyl groups. nih.gov For instance, the in vivo metabolism of a quinazolinone derivative bearing a 3-chlorophenyl group was successfully identified using HPLC-UV/DAD and LC-MS techniques in rat plasma. nih.gov

Excretion: The parent compound and its metabolites are typically eliminated from the body via the kidneys (in urine) or the liver (in bile/feces).

The table below provides an illustrative example of pharmacokinetic parameters that would be determined in such a study. Note: These values are hypothetical and intended for illustrative purposes only, as specific data for this compound is not publicly available.

Table 2: Illustrative (Hypothetical) Pharmacokinetic Parameters for a Pyrrole-Based Small Molecule

ParameterDescriptionIllustrative Value (Rat Model)
Tmax (h) Time to reach maximum plasma concentration after oral dosing.1.5 h
Cmax (ng/mL) Maximum observed plasma concentration.500 ng/mL
AUC (ng·h/mL) Area under the plasma concentration-time curve, representing total drug exposure.3000 ng·h/mL
t1/2 (h) Elimination half-life, the time required for the plasma concentration to decrease by half.4.0 h
Vd (L/kg) Apparent volume of distribution.2.5 L/kg
CL (mL/min/kg) Systemic clearance, the volume of plasma cleared of the drug per unit time.10 mL/min/kg
F (%) Oral bioavailability, the fraction of the oral dose that reaches systemic circulation.60%

Exploratory Pharmacodynamic (PD) Biomarker Studies in Animal Models to Confirm Target Engagement in vivo

No published studies were identified that describe the use of this compound in animal models to investigate pharmacodynamic biomarkers. Research in this area would typically involve administering the compound to animal subjects and measuring specific biological markers to confirm that the compound is interacting with its intended molecular target in a living organism. The absence of such data indicates that this stage of research has either not been conducted, is proprietary and unpublished, or is not available in the public domain.

Proof-of-Concept Studies in Disease Models for Mechanistic Validation

Similarly, a thorough search did not yield any proof-of-concept studies for this compound in disease models. Such studies are critical for validating a compound's proposed mechanism of action by demonstrating, for example, the modulation of a specific biological pathway in an in vivo setting. Without these studies, the functional consequences of the compound's activity in a biological system remain unconfirmed.

Advanced Omics Approaches to Uncover Global Biological Responses

Modern "omics" technologies are instrumental in understanding the global biological effects of a chemical compound. However, for this compound, there is no publicly available data from proteomics, transcriptomics, or metabolomics investigations.

Proteomics Analysis of Protein Expression and Post-Translational Modifications

No literature is available that details the proteomic analysis following exposure to this compound. This type of analysis would provide crucial insights into how the compound affects protein expression levels and post-translational modifications, which are key to cellular function.

Transcriptomics Profiling of Gene Expression Changes

There are no accessible studies on the transcriptomic effects of this compound. Transcriptomics profiling would reveal how the compound influences gene expression, offering a broad view of the cellular pathways it impacts.

Metabolomics Investigations to Identify Perturbed Metabolic Pathways

Metabolomic studies, which identify and quantify endogenous small molecules, have not been published for this compound. This leaves a void in the understanding of how the compound may alter the metabolic pathways within a biological system.

Future Directions and Emerging Research Avenues for 1 3 Chlorophenyl 2,5 Dimethyl 1h Pyrrole

Development of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole as a Chemical Probe for Specific Biological Systems

The development of small molecules as chemical probes to investigate biological systems is a cornerstone of modern chemical biology. The this compound scaffold, with its defined structure-activity relationships, is a prime candidate for such development. Future research could focus on modifying this core to create tailored probes for specific biological targets.

Research into N-aryl-2,5-dimethylpyrroles has identified their potential as antitubercular agents, showing activity against various mycobacteria strains, including multidrug-resistant variants. nih.govacs.orgbohrium.com This existing biological activity provides a logical starting point for developing chemical probes. For instance, derivatives of this compound could be synthesized with photoreactive or fluorescent tags to allow for the identification and visualization of their biological targets within mycobacterial cells.

Further investigations could explore the potential of this scaffold to inhibit other enzymes or protein-protein interactions. For example, some pyrrole (B145914) derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which is relevant to neurodegenerative diseases. nih.gov By analogy, the 1,3-diaryl-pyrrole skeleton of this compound could be systematically modified to probe the active sites of cholinesterases or other enzymes implicated in disease. The introduction of various functional groups on the chlorophenyl ring could modulate the selectivity and potency of these probes. nih.gov

Potential Biological TargetRationale for Probe DevelopmentPossible Probe Modifications
Mycobacterial enzymesExisting antitubercular activity of N-aryl-2,5-dimethylpyrroles. nih.govacs.orgIntroduction of biotin (B1667282) tags for affinity purification of binding partners.
Butyrylcholinesterase (BChE)Known activity of other 1,3-diaryl-pyrrole skeletons as BChE inhibitors. nih.govIncorporation of a fluorophore for imaging enzyme localization.
Protein KinasesFunctionalized pyrrole scaffolds are known to be important for designing protein kinase inhibitors. mdpi.comSynthesis of derivatives with clickable alkyne or azide (B81097) groups for covalent labeling.

Strategic Incorporation of the this compound Core into Novel Complex Chemical Structures

The this compound moiety can serve as a versatile building block in the synthesis of more complex and potentially more potent molecules. colab.ws Its structural rigidity and defined substitution pattern make it an attractive core for elaborating into larger, polycyclic systems or for use in fragment-based drug discovery.

Future synthetic efforts could focus on using the pyrrole ring as a scaffold to append other pharmacologically relevant groups. For instance, the pyrrole core could be functionalized to allow for coupling with other heterocyclic systems known for their biological activity, creating hybrid molecules with potentially novel or dual modes of action. nih.govacs.org Research has shown that creating hybrid derivatives of antitubercular drugs can lead to improved potency and selectivity. nih.govacs.org

Furthermore, the principles of multicomponent reactions could be applied to incorporate the this compound precursor into diverse molecular libraries. bohrium.com These reactions, which combine three or more reagents in a single operation, are highly efficient for generating molecular diversity and complexity from simple starting materials. bohrium.com This approach would accelerate the discovery of new derivatives with a wide range of biological and material properties.

Advancements in Synthetic Methodologies Inspired by this compound Chemistry

The synthesis of this compound and its analogs can drive the development of new and improved synthetic methods. The Paal-Knorr reaction, a classical method for pyrrole synthesis, remains a widely used approach. researchgate.netnih.gov However, there is always a need for more efficient, sustainable, and versatile synthetic routes. organic-chemistry.org

Future research could focus on developing novel catalytic systems for the synthesis of N-substituted pyrroles. mdpi.com This could include the use of heterogeneous catalysts that can be easily recovered and reused, contributing to greener chemical processes. nih.govresearchgate.net Additionally, exploring solvent-free or aqueous reaction conditions for the Paal-Knorr synthesis of this class of compounds would be a significant advancement. researchgate.net

Moreover, the chemistry of this compound can inspire the development of new C-H functionalization techniques. Direct modification of the pyrrole or the chlorophenyl ring would provide a more atom-economical route to a wide array of derivatives, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed coupling reactions, for instance, have been used for the efficient synthesis of substituted pyrroles. forumias.com

Synthetic ChallengePotential Methodological AdvancementExpected Benefit
Improving reaction efficiencyDevelopment of novel metal- or organo-catalysts for the Paal-Knorr reaction. mdpi.comHigher yields, shorter reaction times, and milder reaction conditions.
Enhancing sustainabilityUse of recyclable heterogeneous catalysts and green solvents like water. researchgate.netnih.govReduced environmental impact and lower production costs.
Accessing diverse derivativesExploration of direct C-H activation and functionalization of the pyrrole or aryl rings. forumias.comMore efficient synthesis of a wider range of analogs for screening.

Interdisciplinary Research Integrating this compound with Materials Science, Nanotechnology, or Catalysis

The unique electronic and structural properties of the pyrrole ring suggest that this compound could find applications beyond medicinal chemistry. nih.govresearchgate.net Interdisciplinary research could unlock its potential in materials science, nanotechnology, and catalysis.

In materials science, pyrrole-containing compounds are precursors to conducting polymers like polypyrrole, which have applications in electronics, sensors, and biocompatible materials. researchgate.netresearchgate.net The specific substitutions on this compound could be used to tune the properties of the resulting polymers, such as their conductivity, solubility, and processability.

In the realm of nanotechnology, pyrrole derivatives are used to functionalize nanoparticles for biomedical applications, including imaging and drug delivery. nih.gov The this compound moiety could be attached to the surface of nanoparticles to impart specific biological targeting capabilities or to act as a payload itself. researchgate.net The synthesis of functionalized core-shell nanoparticles using pyrrole derivatives is an area of active research. researchgate.net

Pyrrole derivatives also have applications in catalysis, either as ligands for metal complexes or as organocatalysts themselves. nih.govresearchgate.net The nitrogen atom and the aromatic ring of this compound could coordinate with metal centers, and the substituents could be modified to influence the catalytic activity and selectivity.

Opportunities for Collaborative Research and Open Science Initiatives

The full potential of this compound is most likely to be realized through collaborative efforts and open science initiatives. The complexity of modern scientific challenges necessitates a multidisciplinary approach, bringing together experts from chemistry, biology, materials science, and computational modeling. torx-software.comdrugdiscoverynews.com3ds.com

Collaborative research networks can facilitate the sharing of data, resources, and expertise, accelerating the pace of discovery. dotmatics.com Web-based platforms designed for small molecule discovery can connect researchers across different locations, enabling seamless data sharing and project management. torx-software.comdrugdiscoverynews.com Such platforms can help organize the design-make-test-analyze cycle of drug discovery and streamline collaboration. drugdiscoverynews.com

Open science initiatives, where research data and findings are made publicly available, can also play a crucial role. By sharing information on the synthesis, biological activity, and other properties of this compound and its derivatives, the broader scientific community can contribute to identifying new applications and research directions. Platforms that integrate AI and machine learning with experimental data can further enhance these collaborative efforts by identifying promising new avenues for research. 3ds.comxtalpi.com

Q & A

Q. What are the optimized synthetic routes for preparing 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole?

The compound is typically synthesized via aromatic substitution reactions. For example, analogs like 1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole were prepared by reacting substituted phenyl precursors with pyrrole derivatives under reflux conditions. Key steps include monitoring reaction progress via TLC (e.g., Rf = 0.35 in PE:EA = 10:1) and purification via column chromatography . Adjusting electron-withdrawing/donating groups on the phenyl ring (e.g., nitro, methoxy) can influence reaction yields .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • <sup>1</sup>H NMR : Specific signals include δ = 2.10 ppm (6H, methyl groups) and 5.98 ppm (2H, pyrrole protons) in CDCl3.
  • FT-IR : Peaks at 1518 cm<sup>-1</sup> (C=C aromatic stretching) and 1094 cm<sup>-1</sup> (C-Cl) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., [M]<sup>+</sup> at 452.2458) validates molecular formula .

Q. How can researchers ensure high purity during synthesis?

Purification methods include:

  • Column chromatography : Use silica gel with optimized solvent systems (e.g., 100% petroleum ether for Rf = 0.23) .
  • Recrystallization : Solvent selection based on melting point data (e.g., 142–143°C for nitro derivatives) .
  • HPLC/LC-MS : For final purity assessment .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Discrepancies in H-atom positioning during X-ray refinement can be addressed using SHELXL . Constraints on thermal parameters and validation via R-factors (e.g., Rint < 0.05) improve accuracy. Cross-referencing with NMR data (e.g., aromatic proton shifts) ensures structural consistency .

Q. How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., -Cl, -NO2) enhance electrophilic substitution at the pyrrole ring, while bulky substituents (e.g., -OCH3) may sterically hinder reactions. Comparative studies with 1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole show reduced reactivity in Suzuki couplings due to steric effects .

Q. What computational methods predict the electronic properties of this pyrrole derivative?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge-transfer potential. For analogs like 2,5-di(2-thienyl)-1H-pyrrole, DFT aligns with UV-Vis spectra (λmax ~ 350 nm) .
  • Molecular docking : Evaluates interactions with biological targets (e.g., stress-related proteins in TT00 derivatives) .

Q. How can conflicting data between theoretical and experimental results be resolved?

  • Multi-technique validation : Combine NMR, X-ray, and computational data to verify bond lengths and angles .
  • Iterative refinement : Adjust computational parameters (e.g., basis sets in DFT) to match experimental observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.